molecular formula C5H8N4O B12357429 (Z)-(5-methoxy-5H-pyrimidin-4-ylidene)hydrazine

(Z)-(5-methoxy-5H-pyrimidin-4-ylidene)hydrazine

Cat. No.: B12357429
M. Wt: 140.14 g/mol
InChI Key: VDCWMZWZRFCXTO-UITAMQMPSA-N
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Description

(Z)-(5-methoxy-5H-pyrimidin-4-ylidene)hydrazine is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(5-methoxy-5H-pyrimidin-4-ylidene)hydrazine typically involves the reaction of 5-methoxy-5H-pyrimidine-4-carbaldehyde with hydrazine hydrate. The reaction is carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions to maximize yield and purity, and ensuring that the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(Z)-(5-methoxy-5H-pyrimidin-4-ylidene)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-(5-methoxy-5H-pyrimidin-4-ylidene)hydrazine is used as a building block for the synthesis of more complex molecules. It can be used in the preparation of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. It can also be used in the synthesis of biologically active molecules that have potential therapeutic applications.

Medicine

In medicine, this compound derivatives have been investigated for their potential as anticancer agents. These compounds can inhibit the growth of cancer cells by interfering with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the production of dyes, foaming agents, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and engineering.

Mechanism of Action

The mechanism of action of (Z)-(5-methoxy-5H-pyrimidin-4-ylidene)hydrazine involves its interaction with specific molecular targets. For example, in biological systems, it can form covalent bonds with nucleophilic sites on enzymes, thereby inhibiting their activity. The compound can also participate in redox reactions, altering the redox state of cellular components and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Hydrazine: A simple hydrazine derivative with the formula N2H4.

    Isonicotinic Hydrazide: A hydrazone derivative used as an antibacterial agent.

    Phenylhydrazine: A hydrazine derivative used in the synthesis of pharmaceuticals.

Uniqueness

(Z)-(5-methoxy-5H-pyrimidin-4-ylidene)hydrazine is unique due to the presence of the methoxy group and the pyrimidine ring. These structural features confer specific chemical properties, such as increased stability and reactivity, making it distinct from other hydrazine derivatives.

Properties

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

(Z)-(5-methoxy-5H-pyrimidin-4-ylidene)hydrazine

InChI

InChI=1S/C5H8N4O/c1-10-4-2-7-3-8-5(4)9-6/h2-4H,6H2,1H3/b9-5-

InChI Key

VDCWMZWZRFCXTO-UITAMQMPSA-N

Isomeric SMILES

COC\1C=NC=N/C1=N\N

Canonical SMILES

COC1C=NC=NC1=NN

Origin of Product

United States

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